![molecular formula C20H18BrN5O5 B2379637 2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1052611-63-8](/img/structure/B2379637.png)
2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,4-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups, including a pyrrolo[3,4-d][1,2,3]triazole ring, a bromophenyl group, and a dimethoxyphenyl group. Compounds with similar structures have been studied for their unique electronic properties, making them attractive scaffolds for catalysis and optical materials .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups around the central pyrrolo[3,4-d][1,2,3]triazole ring. Computational studies could be used to investigate the electronic properties of similar compounds .Chemical Reactions Analysis
The reactivity of this compound would likely depend on its functional groups. For example, the bromophenyl group might undergo nucleophilic aromatic substitution reactions, while the pyrrolo[3,4-d][1,2,3]triazole ring might participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, and density, would likely be determined experimentally. These properties would depend on factors such as the compound’s molecular structure and the intermolecular forces between its molecules .Applications De Recherche Scientifique
Synthesis and Characterization
- The compound has been utilized in the synthesis of various heterocyclic compounds, showcasing its versatility as a precursor in chemical reactions. For example, its derivatives have been synthesized and characterized through methods like IR, NMR, Mass, and elemental analysis (Talupur, Satheesh, & Chandrasekhar, 2021). Similarly, derivatives of related triazole compounds have been synthesized and characterized for their structures and potential applications (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Antimicrobial and Antitumor Activity
- Various derivatives of this compound and similar triazole-based compounds have shown significant antimicrobial and antitumor activities. These activities have been assessed through various biological evaluations and molecular docking studies, highlighting their potential in pharmaceutical applications (Gul et al., 2017), (Kumar et al., 2019).
Antioxidant Properties
- Compounds derived from this chemical structure have been studied for their antioxidant properties. These studies involve developing synthetic methods and evaluating the antioxidant activity of the derivatives, which is essential in understanding their potential health benefits (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).
Crystal Structure and Molecular Docking
- The crystal structure and molecular docking of derivatives have been analyzed, providing insights into their interaction with biological targets. This is crucial for designing drugs with specific target activities (Ahmed et al., 2020).
Synthesis of Isostructural Compounds
- Research has been conducted on the synthesis of isostructural compounds involving the parent compound or its derivatives. This contributes to the understanding of the structural versatility and potential applications of these compounds in various fields (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Orientations Futures
Propriétés
IUPAC Name |
2-[5-(4-bromophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN5O5/c1-30-14-8-5-12(9-15(14)31-2)22-16(27)10-25-18-17(23-24-25)19(28)26(20(18)29)13-6-3-11(21)4-7-13/h3-9,17-18H,10H2,1-2H3,(H,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYMRBUWHAYZSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)N=N2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,4-dimethoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

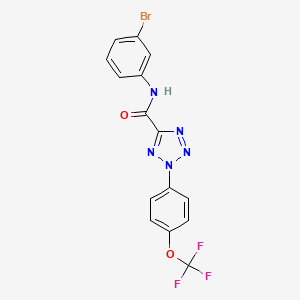
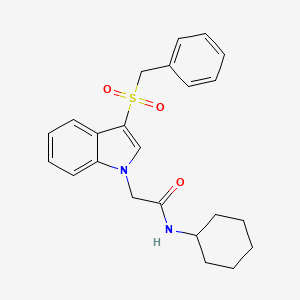
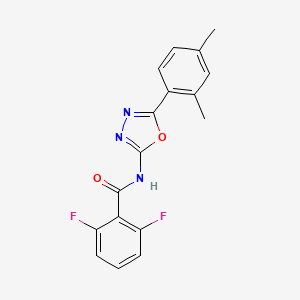
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide](/img/structure/B2379557.png)
![N-[4-(2-fluoroethoxy)phenyl]acetamide](/img/structure/B2379558.png)
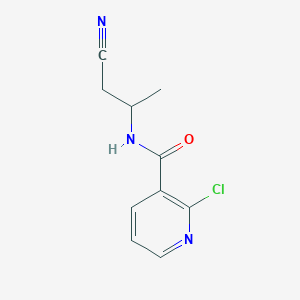

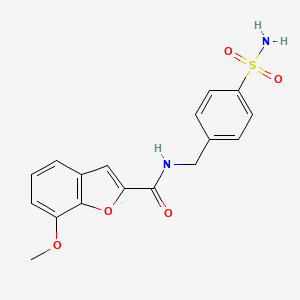

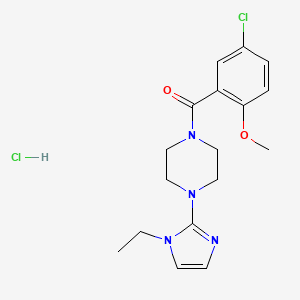
![N-[2-(1H-indol-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2379574.png)
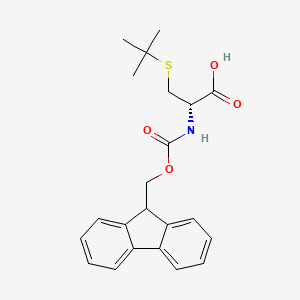
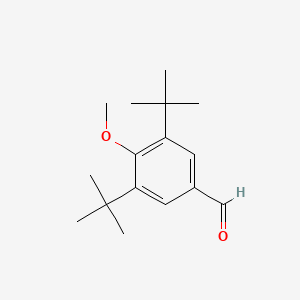
![(Z)-methyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2379577.png)